ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate
Description
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate (CAS: 607345-41-5, 2629245-04-9) is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridine ring system. The ester functional group at the 6-position enhances its versatility as a synthetic intermediate. Safety protocols for handling this compound emphasize avoiding heat, ignition sources, and ensuring proper ventilation (P210, P201, P202) .
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-5-8-3-4-12-7-10(8)6-9/h3-4,7,9H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSWMUDXBBREFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with ethylating agents . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or water. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium ethoxide.
Solvents: Ethanol, water, dichloromethane.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate has been studied for its pharmacological properties, including:
- Hypoglycemic Activity : Research indicates that this compound can lower blood sugar levels, making it a candidate for diabetes treatment.
- Calcium Channel Antagonism : The compound exhibits properties that may help regulate calcium influx in cardiac and smooth muscle cells, which is beneficial in treating cardiovascular diseases.
- Protein Kinase Inhibition : It has shown potential as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), relevant in cancer research.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Antimicrobial Effects : Certain derivatives have demonstrated antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Derivative A | E. coli | 50 |
| Derivative B | S. aureus | 75 |
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various derivatives of ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine against common bacterial strains. The results indicated notable zones of inhibition for specific derivatives, highlighting their potential as antibiotic agents.
Case Study 2: Antiproliferative Activity
In research involving cancer cell lines, derivatives of ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine were tested for their ability to inhibit cell growth. The findings revealed significant reductions in cell viability in a dose-dependent manner.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative C | HeLa | 10 |
| Derivative D | MCF-7 | 15 |
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions with aromatic residues in the active sites of enzymes . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs, highlighting substituents, functional groups, and applications:
Key Differences and Implications
Reactivity :
- The chloro-ketone analog (CAS 41598-57-6) exhibits dual electrophilic sites (Cl and ketone), enabling sequential derivatization . In contrast, the parent compound’s ester group is more amenable to hydrolysis or transesterification.
- Carboxylic acid derivatives (e.g., 932035-65-9) offer ionizable groups, improving solubility for biological assays .
Biological Activity: The thienopyrimidine analog (compound 6a) demonstrated potent 5-HT2A antagonism, suggesting the cyclopenta-pyridine scaffold’s utility in CNS drug discovery . Piperazine-containing analogs (e.g., 11d in ) highlight the importance of side-chain modifications for receptor affinity.
Physical Properties: Aryl-substituted derivatives (e.g., 5a-5e in ) are typically crystalline solids, aiding in purification and structural elucidation .
Biological Activity
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of pyridine derivatives, which are widely studied for their pharmacological properties. The compound's molecular formula is , and it is characterized by a fused ring system that combines cyclopentane and pyridine structures.
- Molecular Weight : 191.23 g/mol
- IUPAC Name : this compound
- CAS Number : 607345-41-5
Synthesis
The synthesis of this compound typically involves multicomponent reactions. A common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with ethylating agents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which may influence its pharmacological effects.
Pharmacological Properties
Research has indicated that this compound exhibits various pharmacological activities:
- Anticonvulsant Activity : Studies have shown that derivatives of cyclopenta[c]pyridine compounds possess anticonvulsant properties. For instance, certain analogs have demonstrated efficacy in animal models against pentylenetetrazole-induced seizures .
- Analgesic Effects : Some derivatives have been evaluated for their analgesic properties. In particular, compounds related to cyclopenta[c]pyridine structures have shown promising results in pain management .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | Similar fused ring system | Anticonvulsant |
| 6,7-Dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine | Contains sulfur in the ring | Antimicrobial |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- Neurotropic Activity : A study published in Pharmaceutical Chemistry Journal highlighted the synthesis and neurotropic activity of new heterocyclic systems derived from cyclopentane structures. The findings suggested significant potential for these compounds in treating neurological disorders .
- Anticonvulsant Efficacy : Research comparing various derivatives indicated that some compounds exhibited superior anticonvulsant activity compared to established drugs like ethosuximide. Notably, a protective index (PI) was calculated to assess their therapeutic potential .
- Analgesic Properties : Another study evaluated the analgesic effects of cyclopenta derivatives in formalin tests, revealing that certain compounds had dose-dependent anti-nociceptive effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, substituted cyclopenta[b]pyridine derivatives (structurally analogous) are synthesized using cyclopentanone as a starting material, followed by condensation with aryl aldehydes and thiophene derivatives under acidic conditions (e.g., acetic acid or H2SO4). Post-cyclization functionalization, such as esterification, is achieved via nucleophilic acyl substitution .
- Key Data :
- Yields for analogous compounds range from 65–85% under optimized conditions .
- Reaction times vary (6–24 hours) depending on substituent reactivity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are essential. For example:
- ¹H NMR : Cyclopenta-fused pyridine protons appear as multiplet signals in δ 2.5–3.5 ppm (cyclopentane ring) and δ 7.0–8.5 ppm (aromatic protons). The ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH3) and a quartet at δ 4.1–4.3 ppm (CH2) .
- IR : Ester carbonyl (C=O) stretches appear at ~1700–1750 cm<sup>-1</sup> .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : While specific safety data for this compound are limited, analogous cyclopenta-pyridine derivatives require:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected splitting patterns in NMR) may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR Techniques : COSY and HSQC to confirm proton-proton correlations and carbon assignments.
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for related pyridine derivatives .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The cyclopenta[c]pyridine core exhibits regioselectivity influenced by steric and electronic factors. For example:
- Nitration : Occurs preferentially at the para position of the pyridine ring due to electron-withdrawing effects of the ester group.
- Halogenation : Use Lewis acids (e.g., FeCl3) to direct bromination to the cyclopentane ring .
- Case Study : Bromination of 4-bromo-5H-cyclopenta[c]pyridin-7-one (CAS 1428651-90-4) achieved 90% regioselectivity using NBS in DCM .
Q. How do steric and electronic effects of substituents impact the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Substituents on the pyridine or cyclopentane ring alter reactivity in Suzuki or Heck reactions:
- Electron-Withdrawing Groups (EWGs) : Enhance oxidative addition in Pd-catalyzed couplings. For example, 2-chloro derivatives (CAS 1092301-56-8) show faster coupling rates than methyl-substituted analogs .
- Steric Hindrance : Bulky groups (e.g., phenyl) reduce reaction yields; microwave-assisted synthesis can mitigate this by reducing reaction time .
Data Contradictions and Resolution
Q. Why do elemental analysis results sometimes deviate from theoretical values for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from:
- Hydrate Formation : Adsorption of moisture during crystallization (e.g., 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile hydrate ).
- Incomplete Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Methodological Tables
| Synthetic Optimization |
|---|
| Reaction: Cyclocondensation of cyclopentanone with 3-thiophenecarboxaldehyde |
| - Yield: 78% (acetic acid, 12 hours) |
| - Purity: >95% (HPLC) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
